molecular formula C14H12N4S2 B2567712 4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 474974-63-5

4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2567712
CAS No.: 474974-63-5
M. Wt: 300.4
InChI Key: KHKPJSCYXOJUCY-OQLLNIDSSA-N
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Description

4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H12N4S2 and its molecular weight is 300.4. The purity is usually 95%.
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Properties

IUPAC Name

4-[(E)-(4-methylphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S2/c1-10-4-6-11(7-5-10)9-15-18-13(16-17-14(18)19)12-3-2-8-20-12/h2-9H,1H3,(H,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKPJSCYXOJUCY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol , with the CAS number 474974-63-5 , is a member of the triazole family known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C14H12N4S2
  • Molecular Weight : 300.41 g/mol
  • Purity : >90%

The compound features a triazole ring substituted with thiol and thienyl groups, which are significant for its biological activity.

Biological Activity Overview

  • Antimicrobial Properties :
    • The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that triazole derivatives can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .
  • Anticancer Activity :
    • Studies have shown that derivatives of triazoles, including this compound, possess anticancer properties. For instance, compounds similar to this one have been tested against human cancer cell lines such as HCT-116 (colon carcinoma) and MDA-MB-231 (breast cancer), demonstrating significant cytotoxic effects .
    • The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation .
  • Antioxidant Activity :
    • The thiol group in the structure contributes to antioxidant properties, which can protect cells from oxidative stress and damage . This property is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit key enzymes such as acetylcholinesterase, which plays a role in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission .
  • Interaction with Biological Receptors : The triazole moiety enhances binding affinity to various biological receptors due to its polar nature and ability to form hydrogen bonds . This characteristic is essential for its pharmacological effects.

Case Studies

  • Cytotoxicity Testing :
    • A recent study assessed the cytotoxic effects of triazole derivatives on melanoma (IGR39) and pancreatic carcinoma (Panc-1) cell lines. The synthesized compounds showed varying degrees of cytotoxicity, with some demonstrating IC50 values in the low micromolar range .
  • Antimicrobial Screening :
    • Another study evaluated the antimicrobial efficacy of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate to high antimicrobial activity, suggesting potential therapeutic applications in treating infections .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerMDA-MB-231 (Breast Cancer)27.3
AntioxidantN/AN/A

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit promising antimicrobial properties. A study by Sivakumar et al. (2020) synthesized various 1,2,4-triazole-3-thiol derivatives , including compounds similar to the target compound, and evaluated their antimicrobial activities against several bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. The results indicated that many synthesized compounds demonstrated good to moderate antimicrobial activity .

Antifungal Activity

Another study focusing on sulfur-containing triazole derivatives highlighted their effectiveness against fungal pathogens. The synthesis of mercaptotriazole derivatives revealed that certain modifications to the triazole structure could enhance antifungal activity. The research aimed to identify structural requirements necessary for effective antifungal properties .

Case Studies

StudyObjectiveFindings
Sivakumar et al. (2020)Synthesis and evaluation of antimicrobial activitySeveral synthesized triazole derivatives showed good activity against Gram-positive and Gram-negative bacteria as well as fungi .
Gümrükçüoğlu et al. (2023)Synthesis of novel mercaptotriazole derivativesIdentified promising antimicrobial and antifungal activities through structural modifications .

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol moiety undergoes nucleophilic substitution with alkyl halides or α-haloesters to form thioethers. This reaction is critical for modifying the compound’s solubility and biological activity.

Example Reaction with Ethyl Chloroacetate
Conditions :

  • Solvent: DMF

  • Base: Triethylamine

  • Temperature: Room temperature

  • Reaction Time: 2–4 hours

Product :
Ethyl 2-[[4-{(E)-(4-methylphenyl)methylidene}amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio]acetate
Yield : 80–85%

Mechanism :
The thiol group attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming a thioether bond.

Schiff Base Formation

While the amino group at position 4 is already part of a pre-existing Schiff base (methylideneamino), the thiol group can indirectly participate in further condensation reactions. For example, hydrolysis of the existing Schiff base (under acidic conditions) could regenerate a free amino group, enabling new Schiff base formation with aldehydes.

Example Protocol for Analogous Compounds :

  • Hydrolysis :

    • Reflux in 10% HCl/EtOH (1:1) at 80°C for 3 hours.

    • Isolate 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.

  • Condensation :

    • React with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanol.

    • Catalyst: H₂SO₄ (2–3 drops)

    • Reflux for 5 hours.

Product :
4-[(E)-(4-fluorobenzylidene)amino]-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Yield : 70–81%

Oxidation to Disulfides

Thiol groups are prone to oxidation, forming disulfide bridges under mild oxidative conditions.

Conditions :

  • Oxidizing Agent: H₂O₂ (3% in ethanol)

  • Temperature: 25°C

  • Reaction Time: 12 hours

Product :
Bis[4-{(E)-(4-methylphenyl)methylidene}amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] disulfide
Yield : 60–65% (predicted based on analogous reactions)

Coordination with Metal Ions

The thiol and triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

Example with Copper(II) :
Conditions :

  • Metal Salt: CuCl₂·2H₂O

  • Solvent: Methanol

  • Molar Ratio (Ligand:Metal): 2:1

  • Reaction Time: 4 hours

Product :
[Cu(C₁₃H₁₁N₄S)₂Cl₂]
Characterization :

  • IR: Shift in ν(S–H) from 2575 cm⁻¹ (free thiol) to 2650 cm⁻¹ (coordinated).

  • UV-Vis: λₘₐₐ at 420 nm (d–d transition)

Reaction with Hydrazine Derivatives

The thiol group reacts with hydrazine hydrate to form thiosemicarbazides, enabling further cyclization into bioactive derivatives.

Example Reaction :
Conditions :

  • Hydrazine Hydrate (excess)

  • Solvent: Propan-2-ol

  • Temperature: 60°C

  • Reaction Time: 3 hours

Product :
4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Yield : 85–90%

Q & A

Q. Critical Parameters :

  • Solvent polarity (e.g., ethanol vs. methanol) affects reaction kinetics.
  • Temperature control during reflux prevents side reactions like oxidation.
  • Stoichiometric excess of formaldehyde (1.2–1.5 eq) improves Mannich base formation .

[Basic] Which spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the thiophene (δ 6.8–7.2 ppm), triazole (δ 8.1–8.5 ppm), and methylidene (δ 2.3–2.5 ppm for CH₃) groups. Splitting patterns confirm regiochemistry .
    • ¹³C NMR : Assigns carbonyl (C=S, δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) confirm the triazole-thiol tautomer .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z 267.349 for C₁₅H₁₃N₃S) .

[Advanced] How can computational methods like DFT elucidate the electronic structure and tautomeric behavior of this compound?

Density Functional Theory (DFT) calculations provide insights into:

  • Tautomeric Equilibrium : The thione-thiol tautomerism is influenced by solvent polarity. In non-polar solvents, the thione form (C=S) dominates, while polar solvents stabilize the thiolate anion .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., 4.2–4.5 eV) predict reactivity. The thiophene ring contributes to electron delocalization, enhancing stability .
  • NMR Chemical Shift Prediction : DFT-computed shifts (e.g., δ 8.3 ppm for triazole-H) match experimental data, validating structural assignments .

[Advanced] What strategies optimize the antimicrobial activity of this compound through structural modifications?

  • Substituent Engineering :
    • Thiophene Modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the thiophene 2-position enhances activity against Staphylococcus aureus (MIC 8–16 µg/mL) .
    • Mannich Base Derivatives : Adding morpholine or piperazine groups via aminomethylation improves solubility and biofilm penetration .
  • Bioisosteric Replacement : Replacing the 4-methylphenyl group with 3,4-dimethoxyphenyl increases antifungal activity (e.g., 80% inhibition against Candida albicans) .

[Advanced] How do solvent effects influence the synthesis and tautomeric equilibrium of this triazole-thiol?

  • Synthesis :
    • Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote side reactions. Ethanol balances reactivity and purity .
    • Aqueous KOH (20% v/v) in ethanol facilitates thiol deprotonation, improving nucleophilicity for subsequent alkylation .
  • Tautomerism :
    • In DMSO-d₆, the thiolate form predominates (δ 3.8 ppm for S-H absent in ¹H NMR).
    • Hexane stabilizes the thione tautomer, confirmed by IR (C=S at 1650 cm⁻¹) .

[Advanced] How can researchers resolve contradictions in biological activity data across substituted analogs?

  • Case Study :
    • Contradiction : A 3,4-dimethoxyphenyl analog shows high antifungal activity in one study (MIC 4 µg/mL) but low activity (MIC >64 µg/mL) in another .
    • Resolution : Differences arise from assay conditions (e.g., broth microdilution vs. agar diffusion) and microbial strain variability. Standardizing protocols (CLSI guidelines) and testing against isogenic mutant strains clarify structure-activity relationships .

[Basic] What purification techniques are recommended for isolating this compound?

  • Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals (mp 128–130°C) .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted thiosemicarbazides .

[Advanced] What role do coordination chemistry studies play in expanding the applications of this compound?

  • Metal Complexation : The triazole-thiol acts as a bidentate ligand, forming complexes with Cu(II) and Zn(II). These complexes exhibit enhanced antioxidant activity (IC₅₀ 12–18 µM in DPPH assays) due to metal-centered redox activity .
  • Structural Insights : X-ray crystallography of Cu(II) complexes reveals square-planar geometry, with bond lengths (Cu-S: 2.25 Å) confirming strong coordination .

[Basic] How is the purity of the synthesized compound validated?

  • Chromatography : HPLC (C18 column, acetonitrile/water 70:30) shows a single peak (retention time 6.8 min) .
  • Elemental Analysis : C, H, N, S percentages must align with theoretical values (e.g., C: 67.38%, H: 4.90%) .

[Advanced] What mechanistic insights explain the anti-inflammatory activity of Mannich base derivatives of this compound?

  • COX-2 Inhibition : Molecular docking shows the Mannich base occupies the COX-2 active site (binding energy −9.2 kcal/mol), blocking arachidonic acid binding .
  • ROS Scavenging : The thiol group quenches hydroxyl radicals (•OH) with rate constants of 1.2 × 10¹⁰ M⁻¹s⁻¹, validated by ESR spectroscopy .

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